(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzenesulfonamide
Description
The compound (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzenesulfonamide features a sulfonamide core linked to a hydrazinyl-oxoethyl moiety substituted with a furan-2-ylmethylene group. The E-configuration of the hydrazone double bond is critical for its stereoelectronic properties and biological interactions. Synthesized via condensation reactions (e.g., hydrazide-isothiocyanate coupling followed by cyclization), this compound is part of a broader class of sulfonamide-hydrazone hybrids investigated for antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-[(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-11-4-6-13(7-5-11)22(19,20)16-10-14(18)17-15-9-12-3-2-8-21-12/h2-9,16H,10H2,1H3,(H,17,18)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYJVZJTDRLVLY-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, such as human serum albumin
Mode of Action
The exact mode of action of this compound is currently unknown. It has been suggested that similar compounds may interact with their targets through hydrophobic interactions. The compound may bind to the active sites of its targets, leading to changes in their function.
Biochemical Pathways
Furan derivatives are known to be involved in various biological processes, including the bioconversion of furans
Pharmacokinetics
A similar compound, (e)-ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate (efhb), has been studied for its binding to human serum albumin (hsa) using the fluorescence quench titration method. This could provide some insight into the bioavailability of the compound.
Result of Action
It has been suggested that similar compounds may cause significant fluorescence quenching and splitting of emission spectra of hsa through a static quenching mechanism. This suggests that the compound may have a significant impact on the function of its targets.
Biological Activity
(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzenesulfonamide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a furan ring, hydrazone linkage, and sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 354.41 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Biomolecules : The hydrazone group can form hydrogen bonds and π-π interactions with nucleophilic sites on proteins and nucleic acids, potentially disrupting cellular processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, including proteases involved in viral replication, such as the main protease (Mpro) of SARS-CoV-2 .
Antiviral Activity
Recent studies have demonstrated that derivatives related to this compound exhibit significant antiviral properties. For instance, compounds derived from furan-based hydrazones have shown inhibition of SARS-CoV-2 Mpro with IC50 values in the low micromolar range . This suggests that this compound may possess similar antiviral potential.
Antimicrobial Properties
Research indicates that compounds containing furan and hydrazone functionalities often display antimicrobial activity. A study on related hydrazones showed effectiveness against various bacterial strains, suggesting that this compound could also be explored for its antibacterial properties .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various furan-based hydrazones, including those similar to this compound). The synthesized compounds were evaluated for their biological activities, revealing promising results against pathogens .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of furan-based compounds highlighted that modifications to the sulfonamide group significantly influence biological activity. Compounds with optimal substituents showed enhanced potency against specific targets .
- Cytotoxicity Studies : In vitro studies assessing cytotoxicity revealed that certain derivatives exhibited low cytotoxic effects on mammalian cell lines, indicating a favorable therapeutic index for further development .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the furan moiety. For instance, derivatives of furan have demonstrated significant activity against various bacterial strains. The compound (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzenesulfonamide has been synthesized and evaluated for its antimicrobial efficacy. In vitro tests revealed that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer effects. A study focused on the synthesis of furan-containing hydrazone derivatives showed promising results against cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). The derivatives exhibited high inhibitory effects, indicating that this compound could serve as a lead compound for further development into anticancer therapeutics .
Enzyme Inhibition
SARS-CoV-2 Main Protease Inhibition
The structural similarities between this compound and other known inhibitors have led to investigations into its potential as a SARS-CoV-2 main protease inhibitor. Compounds with furan derivatives have shown promise in inhibiting this enzyme, which is crucial for viral replication. The enzymatic assays indicated that certain derivatives could act as reversible covalent inhibitors, thus providing a foundation for developing antiviral agents against COVID-19 .
Structural Insights and Synthesis
The synthesis of this compound typically involves the condensation reaction between furan derivatives and hydrazine-based compounds. Characterization techniques such as NMR and mass spectrometry confirm the structure of the synthesized compounds, ensuring their purity and efficacy for biological testing .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Bhandare et al. (2022) | Antimicrobial properties | Identified potent activity against various bacterial strains using furan derivatives. |
| Zanatta et al. (2007) | Anticancer activity | Demonstrated high inhibitory effects against MCF-7 and NCI-H460 cell lines with furan derivatives. |
| PMC9162962 | SARS-CoV-2 inhibition | Found that furan-containing compounds can inhibit SARS-CoV-2 main protease effectively. |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural elements and substituents of the target compound with analogs from the literature:
Key Observations :
- Heterocyclic Substitutions: The furan-2-ylmethylene group (target compound) vs. 5-nitro-furan () or thiophene () alters electron density and hydrogen-bonding capacity.
- Sulfonamide Variations : The p-methylbenzenesulfonamide in the target compound contrasts with bis-sulfonamide () or bulky substituents (e.g., 5-methylisoxazole in ), affecting solubility and target binding .
- Hydrazone Configuration : All analogs with specified geometry adopt the E-configuration, critical for planar alignment and π-π stacking in biological systems .
Physicochemical and Spectroscopic Properties
IR Spectroscopy :
- The target compound’s C=O (1663–1682 cm⁻¹) and C=N (1590–1610 cm⁻¹) stretches align with analogs like ’s hydrazinecarbothioamides. Absence of S–H bands (~2500–2600 cm⁻¹) confirms thione tautomer exclusion .
- ’s methylsulfanyl group introduces νC–S at ~700 cm⁻¹, absent in the furan-substituted target compound .
NMR Spectroscopy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
